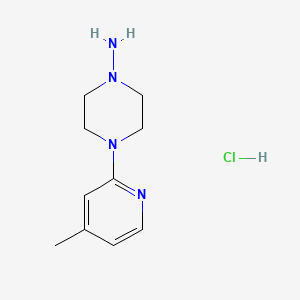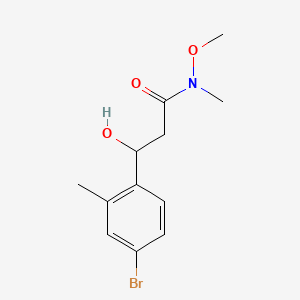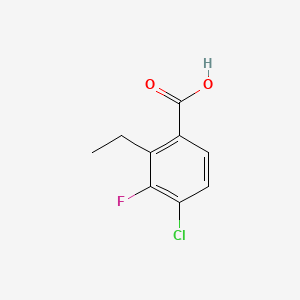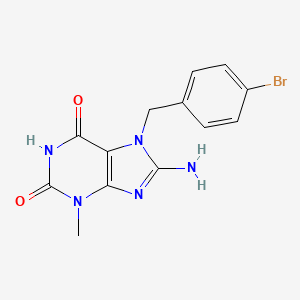
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an amino group, a bromobenzyl group, and a methyl group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable purine derivative.
Bromination: Introduction of the bromobenzyl group through a bromination reaction using reagents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group using amination reactions, possibly involving ammonia or amines under specific conditions.
Methylation: Methylation of the purine ring using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could replace specific groups on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom.
8-Amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of bromine.
8-Amino-7-(4-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromobenzyl group in 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique chemical properties, such as increased reactivity or specific binding affinity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C13H12BrN5O2 |
|---|---|
Poids moléculaire |
350.17 g/mol |
Nom IUPAC |
8-amino-7-[(4-bromophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |
Clé InChI |
BNRGCMSOTJRPCR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


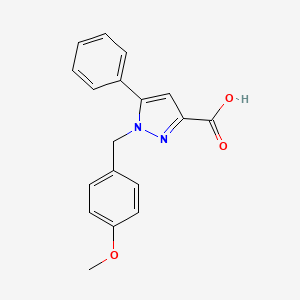
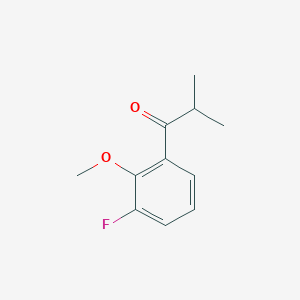
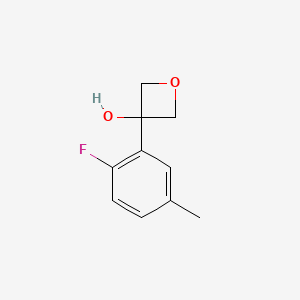
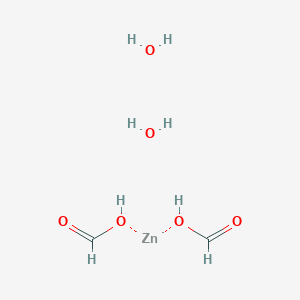
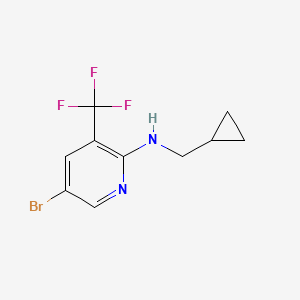

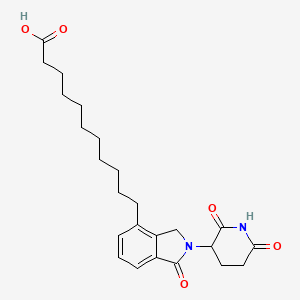
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
